molecular formula C21H31FN4O6S B2895995 N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide CAS No. 872987-11-6

N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide

Cat. No. B2895995
M. Wt: 486.56
InChI Key: AHFYPLODTHGOJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide is a useful research compound. Its molecular formula is C21H31FN4O6S and its molecular weight is 486.56. The purity is usually 95%.
BenchChem offers high-quality N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Science and Biocompatibility N-Methyl bis[(nonafluorobutane)sulfonyl]imide (Nf2NMe) has been synthesized as an initiator for polymerization of 2-oxazolines, which are related to the chemical family of the query compound. The synthesized electrophoretic poly(2-oxazoline)s, incorporating sulfone pendant groups, demonstrated potential for biocompatible coatings and hybridization with bioactive glass for medical applications, showcasing the compound's relevance in developing advanced biomaterials (Hayashi & Takasu, 2015).

Synthetic Chemistry The synthesis of stereodefined C-substituted morpholines and other heterocycles via reaction with α-phenylvinylsulfonium salt highlights the compound's role in generating structurally diverse molecules. This method demonstrates high regio- and diastereoselectivity, contributing to synthetic strategies for producing complex molecules with potential pharmaceutical applications (Matlock et al., 2015).

Medicinal Chemistry and Drug Discovery Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate related to the query compound, have been synthesized and evaluated for antimicrobial activity. The study emphasizes the compound's utility in developing new antimicrobial agents, with some derivatives showing potent activity against various bacterial strains and fungi, suggesting its potential in antimicrobial drug discovery (Janakiramudu et al., 2017).

properties

IUPAC Name

N'-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31FN4O6S/c1-16-14-17(22)4-5-18(16)33(29,30)26-8-3-11-32-19(26)15-24-21(28)20(27)23-6-2-7-25-9-12-31-13-10-25/h4-5,14,19H,2-3,6-13,15H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFYPLODTHGOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31FN4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide

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